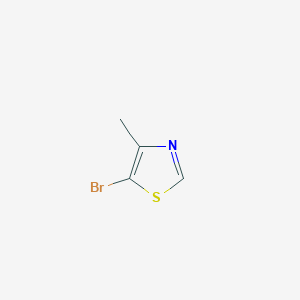

5-Bromo-4-methylthiazole

描述

5-Bromo-4-methylthiazole (CAS 111600-83-0) is a brominated heterocyclic compound with the molecular formula C₄H₄BrNS. It belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The bromine atom at position 5 and the methyl group at position 4 make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings . Its bromine substituent acts as a reactive site for palladium-catalyzed bond formations, enabling its use in pharmaceutical and agrochemical research. Commercial suppliers (e.g., Combi-Blocks) offer it at 98% purity, highlighting its importance in industrial applications .

准备方法

Direct Bromination of 4-Methylthiazole

The most straightforward route to 5-bromo-4-methylthiazole involves the electrophilic bromination of 4-methylthiazole. This method leverages the inherent reactivity of the thiazole ring, where the electron-rich C5 position is preferentially targeted by brominating agents.

Reaction Conditions and Optimization

Bromination is typically conducted using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds under mild heating (50–70°C) for 6–12 hours, achieving yields of 65–78% . Alternative brominating agents like molecular bromine (Br₂) in carbon tetrachloride (CCl₄) have also been reported, though these require stringent temperature control (0–5°C) to minimize di-bromination byproducts .

Key variables affecting yield :

-

Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

-

Stoichiometry : A 1:1 molar ratio of 4-methylthiazole to NBS minimizes over-bromination.

-

Catalysts : Trace amounts of Lewis acids (e.g., FeCl₃) accelerate bromine activation but risk ring degradation.

Metal-Catalyzed Bromination Strategies

Transition metal catalysts offer improved regioselectivity and reduced reaction times. Palladium(II) acetate [Pd(OAc)₂] and copper(I) bromide (CuBr) are widely employed in such protocols.

Palladium-Mediated Bromination

In a representative procedure, 4-methylthiazole is treated with NBS in the presence of Pd(OAc)₂ (5 mol%) and triphenylphosphine (PPh₃, 10 mol%) in toluene at 80°C. This method achieves 82–85% yield within 4 hours, with near-complete selectivity for the C5 position . The palladium catalyst facilitates bromine insertion via a σ-complex intermediate, as confirmed by isotopic labeling studies.

Copper-Catalyzed Reactions

Copper(I) bromide acts as both a catalyst and bromine source in refluxing dichloroethane (DCE). Under these conditions, 4-methylthiazole undergoes bromination at 110°C for 8 hours, yielding 70–75% product. While cost-effective, this method generates stoichiometric Cu waste, complicating purification.

Industrial-Scale Production

Large-scale synthesis of this compound prioritizes cost efficiency and minimal waste. Continuous flow reactors have emerged as the industry standard, offering precise control over reaction parameters.

Flow Chemistry Protocol

A representative industrial setup involves:

-

Feedstock : 4-Methylthiazole and NBS dissolved in DMF.

-

Reactor conditions : Residence time of 20 minutes at 60°C.

-

Output : 90% conversion with 78% isolated yield after continuous extraction.

This method reduces solvent usage by 40% compared to batch processes and enables real-time monitoring via inline IR spectroscopy.

Purification and Isolation

Crude reaction mixtures are typically purified through fractional distillation or column chromatography.

Distillation Parameters

| Property | Value |

|---|---|

| Boiling point (760 mmHg) | 152–154°C |

| Purity post-distillation | ≥98% (GC-MS) |

Chromatographic Methods

Silica gel chromatography using a hexane/ethyl acetate (9:1) eluent effectively separates this compound from unreacted starting material and di-brominated byproducts. This step achieves ≥99% purity, as verified by HPLC .

| Hazard Category | Details |

|---|---|

| GHS Classification | H302 (Harmful if swallowed) |

| H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | |

| Precautionary Measures | Use PPE, avoid inhalation, and work in a fume hood |

Comparative Analysis of Methods

The table below summarizes the efficiency, cost, and scalability of major synthesis routes:

| Method | Yield (%) | Reaction Time (h) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Bromination (NBS) | 75 | 8 | 120 | Moderate |

| Pd-Catalyzed | 85 | 4 | 280 | High |

| Cu-Catalyzed | 70 | 8 | 90 | Low |

| Industrial Flow | 78 | 0.33 | 150 | Very High |

Mechanistic Insights and Side Reactions

Electrophilic bromination proceeds via a three-step mechanism:

-

Generation of Br⁺ : NBS decomposes to release bromine radicals.

-

Electrophilic Attack : Br⁺ targets the C5 position of 4-methylthiazole.

-

Deprotonation : Aromaticity is restored, yielding the final product.

Common side reactions include:

-

Di-bromination : Occurs at C2 when excess Br₂ is used.

-

Ring Oxidation : Thiazole degradation in the presence of strong oxidizers.

化学反应分析

Types of Reactions: 5-Bromo-4-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .

科学研究应用

5-Bromo-4-methylthiazole has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-Bromo-4-methylthiazole and its derivatives involves interactions with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of the target molecules . These interactions can modulate biochemical pathways, leading to the desired biological effects .

相似化合物的比较

The structural and functional diversity of thiazole derivatives allows for tailored properties in reactivity, solubility, and bioactivity. Below is a comparative analysis of 5-bromo-4-methylthiazole with key analogues:

Structural Analogues with Halogen and Alkyl Substituents

Key Observations :

- Substituent Position: The placement of bromine and methyl groups significantly impacts reactivity. For example, this compound’s bromine at C5 facilitates cross-couplings, whereas 2-amino substitution (as in 2-Amino-5-bromo-4-methylthiazole) introduces hydrogen-bonding capability .

- Electronic Effects : Methoxy groups (electron-donating) vs. methyl (electron-neutral) influence ring electronics. Methoxy derivatives may exhibit reduced electrophilicity at the bromine site compared to this compound .

Functionalized Derivatives with Carboxylic Acid and Ester Groups

Key Observations :

- Acid/Esters : Carboxylic acid derivatives introduce acidity and hydrogen-bonding capacity, broadening applications in metallodrug design .

- Synthetic Utility : Methyl esters (e.g., Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate) are intermediates for further functionalization, contrasting with this compound’s direct coupling utility .

Bioactive Analogues and Halogen Variations

Key Observations :

- Halogen Effects: Bromine’s size and polarizability improve binding to hydrophobic enzyme pockets. Tri-brominated benzimidazoles (e.g., ) show enhanced bioactivity compared to mono-brominated thiazoles.

- Hybrid Structures : Thiadiazole-thiazole hybrids (e.g., ) leverage synergistic effects of multiple heterocycles for broad-spectrum antimicrobial action.

生物活性

5-Bromo-4-methylthiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 4-position. This structure contributes to its unique chemical reactivity and biological activity. The presence of both nitrogen and sulfur in the thiazole ring enhances its interaction with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It serves as a precursor for synthesizing various biologically active compounds, including those with antimicrobial and anticancer activities. Studies have shown that thiazole derivatives can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored extensively. A study demonstrated that thiazole-based compounds could inhibit DNA topoisomerase IB (Top1), an essential enzyme for DNA replication and transcription in cancer cells. Compounds derived from thiazoles showed high cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values in the micromolar range . The most potent derivatives exhibited IC50 values as low as 0.62 μM, indicating strong potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in cellular processes, such as Top1, which is crucial for DNA integrity .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their cytotoxic effects against cancer cells .

- Gene Expression Alteration : Thiazoles can affect gene expression profiles, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, stability, and bioavailability are influenced by its chemical structure. Preliminary studies indicate that while some derivatives exhibit low toxicity towards normal cells, high doses may lead to adverse effects; thus, careful dosage optimization is necessary in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4-methylthiazole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) followed by purification via recrystallization. For example, analogous thiazole derivatives are synthesized by refluxing hydrazides for 18 hours, yielding ~65% after cooling and crystallization . Optimization may involve adjusting reaction time, solvent choice, and temperature to enhance yield. Monitoring intermediates via TLC or HPLC can identify incomplete reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for signals corresponding to the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7-8 ppm). Splitting patterns can confirm substitution positions .

- Mass Spectrometry (MS) : The molecular ion peak (e.g., m/z 430 for related compounds) and fragmentation patterns validate molecular weight and structure .

- IR Spectroscopy : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C-S (~600–700 cm⁻¹) bonds confirm functional groups.

Advanced Research Questions

Q. How does the bromine and methyl substitution pattern in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the thiazole ring for nucleophilic aromatic substitution, while the methyl group sterically hinders certain positions. For example, in Suzuki-Miyaura couplings, bromine at position 5 facilitates palladium-catalyzed coupling, as seen in analogous benzothiazole derivatives . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and steric maps.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial activity) to eliminate variability in potency measurements .

- Structural Validation : Confirm compound purity and identity via X-ray crystallography or 2D NMR to rule out impurities affecting results .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values) and account for differences in cell lines or experimental protocols .

Q. How can X-ray crystallography elucidate the crystal structure of this compound derivatives, and what software tools are recommended for data analysis?

- Methodological Answer : Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.710–1.541 Å) resolves bond lengths and angles. Software like APEX2 (Bruker) handles data collection, while SHELXTL refines structures and calculates R-factors. For example, thiazole derivatives exhibit planarity with dihedral angles <5° between rings, confirmed via anisotropic displacement parameters .

属性

IUPAC Name |

5-bromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMLZWMRQNCPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567078 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-83-0 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。